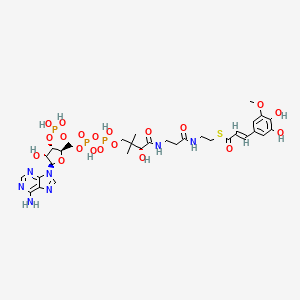

5-Hydroxyferuloyl-CoA

説明

特性

分子式 |

C31H44N7O20P3S |

|---|---|

分子量 |

959.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |

InChI |

InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26+,30-/m1/s1 |

InChIキー |

ILSPFIPSQSFPCN-VYBUCKLUSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of 5 Hydroxyferuloyl Coa

Enzymatic Formation of 5-Hydroxyferuloyl-CoA

The biosynthesis of this compound begins with its corresponding free acid, 5-hydroxyferulic acid. The formation of the high-energy thioester bond with coenzyme A is an essential activation step, priming the molecule for subsequent enzymatic reactions.

The activation of a carboxylic acid, such as 5-hydroxyferulic acid, to its corresponding CoA thioester is a fundamental biochemical reaction that makes the molecule metabolically active for further transformations. numberanalytics.com This process is catalyzed by ligases, specifically acyl-CoA synthetases or ligases, and is an energetically unfavorable reaction that is driven forward by the hydrolysis of ATP to adenosine (B11128) monophosphate (AMP) and inorganic pyrophosphate (PPi). numberanalytics.com The enzyme 4-coumarate:CoA ligase (4CL) catalyzes this two-step reaction for various hydroxycinnamic acids. nih.gov In the first step, the carboxyl group of 5-hydroxyferulic acid attacks the α-phosphate of ATP, forming a 5-hydroxyferuloyl-AMP intermediate and releasing pyrophosphate. In the second step, the sulfhydryl group of Coenzyme A attacks the carbonyl carbon of the acyl-adenylate intermediate, displacing AMP to form the final product, this compound. numberanalytics.com

The enzyme 4-coumarate:CoA ligase (4CL) exists as multiple isoforms in plants, and these isoforms often exhibit distinct substrate specificities, which contributes to channeling metabolic flux into different branches of the phenylpropanoid pathway. nih.govnih.gov Studies on various plant species have revealed that specific 4CL isoforms are capable of utilizing 5-hydroxyferulic acid as a substrate.

In Arabidopsis thaliana, a comprehensive analysis of its 14 putative 4CL genes showed that several isoforms could activate 5-hydroxyferulic acid. usda.gov Notably, At4CL1 and At4CL5 were the most effective in utilizing this substrate, with enzymatic efficiency (k_cat/K_m) for At4CL1 being significantly high. usda.gov At4CL2 and At4CL3 also showed activity towards 5-hydroxyferulic acid, but were less efficient. usda.gov Similarly, in the liverwort Marchantia paleacea, the isoform Mp4CL1 was shown to convert 5-hydroxyferulic acid to its CoA ester. plos.org

In hybrid poplar (Populus trichocarpa), two distinct monolignol 4CLs, Ptr4CL3 and Ptr4CL5, have been identified. nih.gov Ptr4CL3 can efficiently convert 4-coumaric, caffeic, ferulic, and 5-hydroxyferulic acids into their CoA thioesters, while Ptr4CL5 also shows activity with these substrates. nih.gov Interestingly, when presented with a mixture of substrates, the ligation of caffeic acid becomes the most effective reaction for both enzymes, indicating complex regulatory dynamics in vivo. nih.gov Research on potato (Solanum tuberosum) has also highlighted that cytosolic 4CL enzymes catalyze the activation of several hydroxycinnamic acids, including 5-hydroxyferulic acid, directing them towards lignin (B12514952) and suberin biosynthesis. biorxiv.org

Table 1: Substrate Specificity of Select 4-Coumarate:CoA Ligase (4CL) Isoforms for 5-Hydroxyferulic Acid This table presents a summary of research findings on the ability of different 4CL isoforms to utilize 5-hydroxyferulic acid.

| Enzyme Isoform | Source Organism | Substrate Activity with 5-Hydroxyferulic Acid | Reference |

|---|---|---|---|

| At4CL1 | Arabidopsis thaliana | High activity and efficiency. | usda.gov |

| At4CL5 | Arabidopsis thaliana | High activity; one of the two preferred substrates. | usda.gov |

| At4CL2 | Arabidopsis thaliana | Low activity. | usda.gov |

| At4CL3 | Arabidopsis thaliana | Moderate activity, but less effective than At4CL1/5. | usda.gov |

| Ptr4CL3 | Populus trichocarpa | Efficiently converted to its CoA thioester. | nih.gov |

| Ptr4CL5 | Populus trichocarpa | Converted to its CoA thioester. | nih.gov |

| Mp4CL1 | Marchantia paleacea | Capable of converting to its corresponding CoA ester. | plos.org |

Activation of 5-Hydroxyferulic Acid by Coenzyme A

Downstream Metabolic Conversions Initiated by this compound

Once formed, this compound serves as a substrate for several key enzymatic reactions that lead to the biosynthesis of important structural and defense-related compounds.

A primary fate of this compound is its methylation to produce sinapoyl-CoA, a direct precursor for the syringyl (S) units of lignin. This reaction is catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT), an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. researchgate.netresearchgate.net CCoAOMT enzymes catalyze the transfer of a methyl group from SAM to the 5-hydroxyl group on the aromatic ring of this compound. uniprot.orguniprot.orguniprot.org

This enzymatic activity has been characterized in numerous plant species, including alfalfa (Medicago sativa), tobacco (Nicotiana tabacum), maize (Zea mays), potato (Solanum tuberosum), and Arabidopsis thaliana. uniprot.orguniprot.orguniprot.orgnih.govuniprot.org In many of these plants, CCoAOMT exhibits dual substrate specificity, also methylating caffeoyl-CoA to feruloyl-CoA, which is a precursor to the guaiacyl (G) units of lignin. researchgate.netnih.gov However, the relative preference for these substrates can vary. For instance, alfalfa CCOMT expressed in E. coli shows a preference for caffeoyl-CoA over this compound. nih.gov Conversely, studies in zinnia have shown significant OMT activity with this compound during vascular differentiation. nih.gov The expression of CCoAOMT is often tightly regulated and induced in vascular tissues during lignification, highlighting its crucial role in wood formation. researchgate.net

Table 2: Caffeoyl-CoA O-methyltransferase (CCoAOMT) Activity This table summarizes the function of CCoAOMT enzymes from various plant species in the methylation of this compound.

| Enzyme | Source Organism | Catalytic Function | Reference |

|---|---|---|---|

| CCoAOMT | Petroselinum crispum (Parsley) | Methylates this compound to sinapoyl-CoA. | researchgate.net |

| CCOMT | Medicago sativa (Alfalfa) | Catalyzes O-methylation of this compound. | nih.gov |

| CCoAOMT1 | Zea mays (Maize) | Methylates this compound to sinapoyl-CoA. | uniprot.org |

| CCoAOMT3 | Nicotiana tabacum (Tobacco) | Methylates this compound to sinapoyl-CoA. | uniprot.org |

| CCoAOMT | Solanum tuberosum (Potato) | Methylates this compound to sinapoyl-CoA. | uniprot.org |

| At1g67980 (CCoAOMT) | Arabidopsis thaliana | Methylates this compound to sinapoyl-CoA. | uniprot.org |

Another significant metabolic route for this compound is its reduction to 5-hydroxyconiferaldehyde (B1237348). This reaction is a critical step in the monolignol biosynthetic pathway, which ultimately produces the alcohol precursors of lignin. kegg.jpgenome.jp The conversion is catalyzed by cinnamoyl-CoA reductase (CCR), an NADPH-dependent enzyme. researchgate.netoup.com

CCR catalyzes the reduction of the thioester group of various cinnamoyl-CoA esters to their corresponding aldehydes. researchgate.net Studies on recombinant CCR from aspen (Populus tremuloides) have demonstrated its ability to reduce this compound to 5-hydroxyconiferaldehyde. oup.com This aldehyde can then be further reduced by a cinnamyl alcohol dehydrogenase (CAD) to form 5-hydroxyconiferyl alcohol, or it can be methylated by an O-methyltransferase (COMT) to form sinapaldehyde (B192390). oup.comnih.gov The substrate specificity of CCR isoforms can influence the metabolic flux towards different monolignols. For example, aspen CCR shows a strong preference for feruloyl-CoA, which acts as a competitive inhibitor for the reduction of other substrates like this compound, suggesting a tightly controlled metabolic grid. oup.com

Beyond lignin biosynthesis, this compound can also serve as a precursor in the biosynthesis of polyketides, a large class of secondary metabolites with diverse structures and functions. wikipedia.orgrasmusfrandsen.dk Polyketide synthases (PKSs) are enzymes that catalyze the iterative condensation of small carboxylic acid units, typically derived from CoA esters, to build complex carbon skeletons. nih.gov

Research on turmeric (Curcuma longa) has provided direct evidence for the involvement of this compound in polyketide synthesis. nih.gov In turmeric, different PKS-like enzymes are responsible for producing various diarylheptanoids. One of these PKS enzymes specifically utilizes 5-hydroxy-feruloyl-CoA as a substrate, likely in combination with another hydroxycinnamoyl-CoA ester, to produce a distinct class of curcuminoids that are hydroxylated on both aromatic rings. nih.gov The production profile of these specific compounds is unrelated to the major curcuminoids, suggesting that the substrate selectivity of the PKS enzyme dictates the final product. nih.gov This demonstrates that this compound can be incorporated as a starter or extender unit by specific PKSs, leading to the formation of specialized metabolites beyond the core phenylpropanoid pathway.

Enzymology of 5 Hydroxyferuloyl Coa Interacting Enzymes

Caffeoyl-Coenzyme A/5-Hydroxyferuloyl-CoA O-Methyltransferases (CCoAOMTs)

CCoAOMTs are S-adenosyl-l-methionine (SAM)-dependent enzymes that play a crucial role in the phenylpropanoid pathway, specifically in the methylation of hydroxycinnamoyl-CoA thioesters. researchgate.netnih.gov These enzymes are considered vital for determining the composition of lignin (B12514952), a complex polymer essential for the structural integrity of vascular plants. core.ac.uk

Substrate Specificity for 5-Hydroxyferuloyl-CoA

CCoAOMTs are known to methylate both caffeoyl-CoA and this compound. nih.govunc.edu However, their affinity for these substrates can vary significantly depending on the plant species and the specific enzyme isoform. In many cases, CCoAOMTs exhibit an in vitro kinetic preference for caffeoyl-CoA over this compound. researchgate.netnih.gov For instance, studies on tobacco (Nicotiana tabacum) have shown that most CCoAOMT isoforms methylate caffeoyl-CoA more efficiently. nih.gov

Conversely, certain isoforms, such as CCoAOMT-2tr (a class 1 enzyme) and CCoAOMT-5 (a class 2 enzyme) from tobacco, readily methylate this compound. nih.gov In zinnia (Zinnia elegans), the activity of an OMT using this compound as a substrate was observed to increase concurrently with lignification, highlighting its importance in this process. unc.edu

Interestingly, not all CCoAOMTs accept this compound as a substrate. Research on CCoAOMT from sorghum (Sorghum bicolor) revealed that it did not utilize this compound. researchgate.netnih.govrcsb.org Docking experiments suggested that the 3ʹ-methoxyl group of this compound may cause steric clashes within the active site of the sorghum enzyme. researchgate.net This demonstrates that while many CCoAOMTs interact with this compound, this specificity is not universal across all plant species. researchgate.netfrontiersin.org

Catalytic Mechanisms and Kinetic Parameters

The catalytic activity of CCoAOMTs is dependent on the methyl donor S-adenosyl-l-methionine (SAM) and often requires the presence of a divalent cation like Mg²⁺. researchgate.netcore.ac.uk The catalytic mechanism involves a sequential binding order where SAM binds to the enzyme before the hydroxycinnamoyl-CoA substrate. nih.govrcsb.org

The proposed mechanism for some CCoAOMTs involves a catalytic base, such as a lysine (B10760008) residue (e.g., Lys180 in sorghum CCoAOMT), which deprotonates the hydroxyl group of the substrate. researchgate.netnih.gov This deprotonation is facilitated by the coordination of the hydroxyl group by a Ca²⁺ ion in the active site, which lowers its pKa. researchgate.netnih.govrcsb.org The specificity for CoA-linked substrates is thought to be determined by structural features, including the N-terminal region and specific insertion loops within the enzyme. nih.govoup.com

Kinetic analyses of CCoAOMT isoforms from tobacco provide insight into their efficiency with this compound. The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) vary between isoforms, reflecting their different substrate affinities and catalytic rates.

| Enzyme Isoform (Tobacco) | Substrate | Kₘ (µM) | Vₘₐₓ (nkat x 10⁻¹ g⁻¹ protein) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| CCoAOMT-1 | This compound | 100 | 18 | 0.18 |

| CCoAOMT-2tr | This compound | 55 | 100 | 1.82 |

| CCoAOMT-3 | This compound | 100 | 25 | 0.25 |

| CCoAOMT-4 | This compound | 110 | 18 | 0.16 |

| CCoAOMT-5 | This compound | 40 | 60 | 1.50 |

| CCoAOMT-7 | This compound | 110 | 15 | 0.14 |

| CCoAOMT-1 | Caffeoyl-CoA | 20 | 100 | 5.00 |

| CCoAOMT-2tr | Caffeoyl-CoA | 100 | 80 | 0.80 |

| CCoAOMT-3 | Caffeoyl-CoA | 20 | 50 | 2.50 |

| CCoAOMT-4 | Caffeoyl-CoA | 20 | 100 | 5.00 |

| CCoAOMT-5 | Caffeoyl-CoA | 100 | 50 | 0.50 |

| CCoAOMT-7 | Caffeoyl-CoA | 20 | 100 | 5.00 |

Data sourced from a study on tobacco O-methyltransferases. nih.gov

Isoform Diversity and Functional Characterization (e.g., Class 1, 2, 3 CCoAOMTs)

The CCoAOMT family exhibits significant diversity, with multiple isoforms and classes identified in various plants. mdpi.comnih.gov In tobacco, for example, three distinct classes of CCoAOMTs have been characterized, each with unique expression patterns and substrate preferences. nih.gov These classes show different levels of expression during stem development, which aligns with their roles in synthesizing specific lignin units. nih.gov Class 1 and 2 enzymes showed notable activity with this compound, whereas the Class 3 enzyme (CCoAOMT-6) appeared to almost exclusively use caffeoyl-CoA. nih.gov

Phylogenetic analyses have further categorized CCoAOMTs into different groups or clades. mdpi.comnih.gov A common classification distinguishes "true" CCoAOMT genes from "CCoAOMT-like" genes. mdpi.com The "true" CCoAOMTs are typically involved in lignin biosynthesis, while CCoAOMT-like enzymes may have evolved to methylate other secondary metabolites, such as flavonoids and anthocyanins. oup.commdpi.com For instance, a subclass of substrate-tolerant CCoAOMTs found in ice plant and Arabidopsis can methylate a variety of compounds with catechol-like structures, distinguishing them from the more specific, lignin-related CCoAOMTs. core.ac.uk This functional divergence highlights the evolutionary adaptation of the CCoAOMT gene family to fulfill diverse metabolic needs within the plant kingdom. researchgate.net

Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferases (COMTs)

COMTs represent another major class of O-methyltransferases involved in the phenylpropanoid pathway. psu.edu Traditionally, their primary role was thought to be the methylation of free caffeic acid and 5-hydroxyferulic acid, as well as their corresponding aldehydes and alcohols, to produce precursors for guaiacyl and syringyl lignin units. nih.govpsu.edu

Activity with this compound as an Ester Precursor

While COMTs are classically associated with free acid substrates, compelling research has demonstrated their capacity to methylate CoA esters. nih.govebi.ac.uk Surprisingly, studies on tobacco and wheat have shown that COMTs can efficiently use caffeoyl-CoA and this compound as substrates. nih.govebi.ac.uk In tobacco, these CoA esters were found to be the best substrates for all tested enzymes, including the COMT I isoform. nih.gov The enzymatic reaction, which results in the formation of sinapoyl-CoA from this compound, was confirmed through product analysis. nih.gov This finding challenges the conventional view of COMT substrate specificity and suggests a more flexible and overlapping role in the lignin biosynthetic pathway.

Substrate Preferences and Overlapping Activities with CCoAOMTs

The ability of COMTs to methylate CoA esters reveals a significant overlap in function with CCoAOMTs. nih.gov Both enzyme families can catalyze the methylation of this compound. nih.govebi.ac.uk However, key differences in their substrate preferences remain.

CCoAOMTs generally show a strong preference for CoA thioesters and have little to no activity on the corresponding free acids. core.ac.uknih.gov

COMTs , particularly the COMT I isoform in tobacco, demonstrate broader substrate flexibility. They are highly active with CoA esters but also effectively methylate free acids (like 5-hydroxyferulic acid) and even 5-hydroxyconiferyl alcohol. nih.gov In contrast, the tobacco COMT II isoform, which is induced by infection, also accepts caffeoyl-CoA but has undetectable activity against free acids under the same conditions. nih.gov

This metabolic grid, featuring enzymes with both distinct and overlapping specificities, provides plants with a robust and finely tuned mechanism to regulate the biosynthesis of lignin and other phenylpropanoid compounds in response to developmental cues and environmental stresses. core.ac.uk

Cinnamoyl-CoA Reductase (CCR)

Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the monolignol biosynthesis pathway, catalyzing the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters to their corresponding aldehydes. rcsb.org This reaction represents the first committed step in the synthesis of lignin monomers. nih.govresearchgate.net

CCR displays a broad substrate versatility, capable of acting on various cinnamoyl-CoA esters, including p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, sinapoyl-CoA, and notably, this compound. nih.govresearchgate.netbiorxiv.orgusda.gov This versatility allows for the production of different monolignol precursors, which in turn influences the final composition of the lignin polymer. The substrate specificity of CCR can differ between plant species and even among isoenzymes within the same plant. nih.gov For instance, studies on aspen (Populus tremuloides) have shown that its CCR can utilize all five of these CoA esters. oup.com Similarly, CCR enzymes from various other plants have been shown to convert these substrates into their corresponding cinnamaldehydes. researchgate.net

A key reaction catalyzed by CCR is the conversion of this compound to 5-hydroxyconiferaldehyde (B1237348). researchgate.netoup.com This product is a crucial intermediate in the biosynthesis of syringyl (S) lignin units, particularly in angiosperms. The formation of 5-hydroxyconiferaldehyde from this compound has been demonstrated through in vitro assays using recombinant CCR protein and confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction products. oup.com

Kinetic studies of CCR from various plant sources have provided insights into its substrate preferences and regulatory mechanisms. While CCR can act on a range of substrates, it often exhibits a preference for certain cinnamoyl-CoA esters. For example, aspen CCR (PtCCR) displays a much higher affinity for feruloyl-CoA (Km = 13.7 µM) compared to this compound (Km = 99.0 µM). oup.com This suggests that under conditions where multiple substrates are present, the flux through the pathway may be preferentially directed towards the formation of coniferaldehyde (B117026).

Furthermore, feruloyl-CoA has been shown to act as a strong competitive inhibitor of the reduction of other cinnamoyl-CoA esters, including this compound. oup.com When aspen CCR was presented with an equimolar mixture of five cinnamoyl-CoA esters, coniferaldehyde was the primary product detected, underscoring the competitive dominance of feruloyl-CoA. oup.com This competitive inhibition highlights a potential regulatory mechanism for controlling the relative amounts of different monolignols synthesized.

| Substrate | Km (µM) | Vmax (pkat/mg) | Kcat (s⁻¹) | Kcat/Km (µM⁻¹s⁻¹) | Source |

| Aspen (Populus tremuloides) CCR | |||||

| Feruloyl-CoA | 13.7 | 4,218 | 0.258 | 0.0188 | oup.com |

| This compound | 99.0 | 1,017 | 0.062 | 0.0006 | oup.com |

| Caffeoyl-CoA | 76.3 | 2,218 | 0.136 | 0.0018 | oup.com |

| Sinapoyl-CoA | 104.5 | 1,234 | 0.076 | 0.0007 | oup.com |

| Rice (Oryza sativa) OsCCR20 | |||||

| Feruloyl-CoA | 15.71 | 1.41 | frontiersin.org | ||

| p-Coumaroyl-CoA | 24.08 | 0.32 | frontiersin.org | ||

| Sinapoyl-CoA | 23.34 | 0.24 | frontiersin.org | ||

| Rice (Oryza sativa) OsCCR21 | |||||

| Feruloyl-CoA | 2.70 | 0.77 | frontiersin.org | ||

| p-Coumaroyl-CoA | 16.36 | 0.08 | frontiersin.org | ||

| Sinapoyl-CoA | 10.20 | 0.07 | frontiersin.org |

Production of 5-Hydroxyconiferaldehyde from this compound

Multifunctional S-Adenosyl-L-Methionine-Dependent O-Methyltransferases (e.g., AEOMT)

S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are a large family of enzymes that catalyze the methylation of a wide array of secondary metabolites, playing a crucial role in lignin biosynthesis. pnas.orgnih.gov

A notable characteristic of some OMTs, particularly in gymnosperms, is their ability to methylate both hydroxycinnamic acids and their corresponding CoA esters. A prime example is the hydroxycinnamic acid/hydroxycinnamoyl CoA ester O-methyltransferase (AEOMT) discovered in loblolly pine (Pinus taeda). pnas.orgcapes.gov.brnih.gov This multifunctional enzyme efficiently catalyzes the methylation of both caffeic acid and 5-hydroxyferulic acid, as well as their CoA ester counterparts, caffeoyl-CoA and this compound. pnas.orgcapes.gov.brnih.gov The yeast-expressed AEOMT showed similar specific activities for both classes of substrates. pnas.orgnih.gov This dual functionality suggests a potential "dual methylation pathway" in the lignin biosynthesis of these plants. pnas.org In contrast, angiosperms typically possess two distinct types of OMTs: caffeic acid O-methyltransferases (CAOMTs) that act on free acids and caffeoyl-CoA O-methyltransferases (CCoAOMTs) that methylate CoA esters. pnas.orgnih.gov

| Substrate | Relative Specific Activity (%) - Loblolly Pine AEOMT | Relative Catalytic Efficiency (%) - Loblolly Pine AEOMT |

| Caffeic acid | 100 | 100 |

| 5-Hydroxyferulic acid | 77 | 77 |

| Caffeoyl CoA | 95 | 86 |

| 5-Hydroxyferuloyl CoA | 83 | 77 |

Data adapted from Li et al. (1997). The specific activity with caffeic acid was set to 100%. pnas.org

The existence of multifunctional OMTs like AEOMT in gymnosperms such as loblolly pine points to a significant evolutionary and functional divergence from their angiosperm counterparts. capes.gov.brnih.gov While angiosperms evolved two specialized OMTs for lignin biosynthesis, gymnosperms appear to have retained or evolved an enzyme capable of acting at multiple points in the pathway. pnas.orgnih.gov The amino acid sequence of AEOMT is only partially similar to angiosperm CAOMTs and shows no significant similarity to CCoAOMTs, supporting the notion that it represents a novel class of SAM-dependent OMTs. pnas.orgnih.gov

This functional divergence is further highlighted by the presence of a more conventional CCoAOMT in loblolly pine as well. researchgate.net This CCoAOMT exhibits significant activity with hydroxycinnamoyl-CoA esters but not with free acids, and it shows a 3.2-fold higher catalytic efficiency for caffeoyl-CoA over this compound. researchgate.net The presence of both AEOMT and a specific CCoAOMT suggests a complex and perhaps more flexible methylation network in gymnosperms, allowing for intricate control over the synthesis of guaiacyl lignin precursors. researchgate.net The evolution of these diverse OMTs is thought to be driven by gene duplication and subsequent functional specialization or neofunctionalization, allowing plants to adapt and produce a wide variety of methylated compounds. researchgate.netresearchgate.net

Role in Plant Specialized Metabolic Pathways

Central Role in Lignin (B12514952) Biosynthesis

5-Hydroxyferuloyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, the metabolic route responsible for producing the monomeric precursors of lignin. Its formation and subsequent conversions are central to determining the final composition and structure of the lignin polymer, particularly in angiosperms. The biosynthesis of lignin monomers involves methylation steps catalyzed by O-methyltransferases (OMTs), with two main types being caffeic acid/5-hydroxyferulic acid O-methyltransferases (COMTs) and caffeoyl-coenzyme A/5-hydroxyferuloyl-coenzyme A 3/5-O-methyltransferases (CCoAOMTs). nih.gov

However, the precise flux and regulation of pathways involving this compound are subjects of ongoing research. A significant body of evidence suggests a "metabolic grid" with multiple intersecting and sometimes redundant routes, while other findings point to more defined, channeled pathways that may bypass certain traditionally accepted intermediates under specific conditions.

This compound is positioned at the divergence point between the synthesis of guaiacyl (G) and syringyl (S) lignin units. The precursor to G-lignin, feruloyl-CoA, can be hydroxylated at the 5-position of its aromatic ring to form this compound, which is the committed precursor for S-lignin. frontiersin.org The enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT) is capable of methylating both caffeoyl-CoA (to produce feruloyl-CoA for G-lignin) and this compound (to produce sinapoyl-CoA for S-lignin). frontiersin.orgbiorxiv.org This bifunctional activity places CCoAOMT and its substrate this compound in a critical position to regulate the flow of carbon into both major types of lignin found in angiosperms. frontiersin.org

Studies involving the genetic repression of CCoAOMT in poplar and tobacco have resulted in a decrease in both guaiacyl and syringyl lignin units, supporting the essential role of the CCoAOMT-mediated pathway in supplying precursors for both lignin types. frontiersin.org This indicates that this compound acts as a key branch point intermediate, directing the metabolic flux towards the more complex syringyl units.

The formation of syringyl (S) lignin is a defining feature of angiosperm cell walls. The classic pathway posits that this compound is methylated by a CCoAOMT to form sinapoyl-CoA, which is then reduced to sinapyl alcohol, the S-lignin monomer. frontiersin.orgbiorxiv.org Research on Arabidopsis has indicated that the formation of syringyl lignins primarily results from the methylation of this compound or its derivatives, rather than the ligation of free sinapic acid. nih.govusda.gov

However, this pathway has been challenged by findings that suggest an alternative route may be dominant in some species. pnas.org This alternative pathway proposes that hydroxylation and methylation occur later in the pathway, at the level of coniferyl aldehyde. pnas.orgnih.gov In this model, coniferyl aldehyde is hydroxylated to 5-hydroxyconiferaldehyde (B1237348), which is then methylated to sinapaldehyde (B192390), bypassing the need for this compound as a direct monolignol precursor. pnas.org Experiments in sweetgum (Liquidambar styraciflua) failed to detect the hydroxylation of feruloyl-CoA, lending support to the aldehyde-based route. pnas.org Despite this, the activity of CCoAOMT on this compound is well-documented in vitro in various species, including zinnia and tobacco, suggesting its contribution to syringyl monomer formation remains significant, even if not exclusive. nih.gov

Down-regulation of CCoAOMT, the enzyme that methylates this compound, in transgenic poplar trees led to a notable 12% reduction in the total Klason lignin content. researchgate.net Interestingly, these transgenic poplars also exhibited an 11% increase in the S/G ratio, suggesting a complex regulatory network where blocking one pathway can redirect precursors through others. researchgate.net This indicates that CCoAOMT, and by extension its substrate this compound, plays a predominant role in determining the final amount of lignin deposited in the cell wall. frontiersin.org Conversely, experiments in Arabidopsis where a 4-coumarate:CoA ligase (4CL) isoform capable of producing this compound was knocked out showed no significant effect on lignin content or composition, highlighting the potential for metabolic redundancy among different 4CL enzymes. nih.govusda.gov

Table 1: Impact of CCoAOMT Down-Regulation on Lignin in Poplar

| Trait | Wild Type | Transgenic (CCoAOMT Down-Regulated) | Percentage Change | Source |

| Klason Lignin Content | Normal | Reduced | -12% | researchgate.net |

| Syringyl/Guaiacyl (S/G) Ratio | Normal | Increased | +11% | researchgate.net |

Contribution to Syringyl Lignin Monomer Formation

Involvement in Flavonoid Biosynthesis Interconnections

The phenylpropanoid pathway is a complex network that gives rise to numerous secondary metabolites, including both lignins and flavonoids. nih.govnih.gov The two pathways diverge from the common precursor p-coumaroyl-CoA. nih.govbiorxiv.org Chalcone synthase, the first committed enzyme of the flavonoid pathway, uses p-coumaroyl-CoA to initiate the synthesis of the flavonoid skeleton. nih.govkegg.jp

Intermediates downstream of p-coumaroyl-CoA, such as caffeoyl-CoA, feruloyl-CoA, and this compound, are generally considered to be committed precursors for the biosynthesis of lignin and suberin. biorxiv.org However, there are interconnections. Enzymes like CCoAOMT have been shown to have redundant functions in the biosynthesis of lignin, flavonoids, and other related compounds like sinapoyl malate (B86768) in Arabidopsis thaliana. frontiersin.org Disrupting both CCoAOMT and COMT expression can dramatically reduce not only G and S lignin but also 3-O-methoxylated soluble metabolites, including some flavonoids, indicating a shared role for these methylation enzymes. frontiersin.org Therefore, while this compound is not a direct precursor for the core flavonoid structure, its metabolism is linked to the flavonoid network through shared, multifunctional enzymes that regulate the flow of phenylpropanoid intermediates.

Formation of Sinapate and Sinapyl Alcohol Derivatives

Beyond its role in lignin, the metabolic pathway involving this compound is crucial for the synthesis of sinapate and its various ester derivatives, which have roles in UV protection and other physiological processes. nih.govfrontiersin.org Research in Arabidopsis has shown that the formation of sinapate and sinapyl alcohol derivatives primarily stems from the methylation of this compound, which produces sinapoyl-CoA. nih.govusda.gov This thioester can then be converted to various end products.

This finding challenges the idea that free sinapic acid is activated by a 4CL enzyme to sinapoyl-CoA as the main route. nih.govpnas.org Indeed, many plant species show a limited ability to activate sinapic acid into its CoA derivative. pnas.org Instead, the synthesis proceeds via the CoA-activated intermediate, this compound, solidifying its role as the key precursor for the sinapate branch of the phenylpropanoid pathway.

Contributions to Other Hydroxycinnamoyl-Derived Metabolites (e.g., Feruloylated Polysaccharides)

The metabolic network extends to the formation of other cell wall components, including feruloylated polysaccharides, which are important for cell wall structure and cross-linking, particularly in grasses. acs.org While feruloyl-CoA is the direct donor for feruloylation, the enzymes that regulate its availability are also involved in the metabolism of this compound.

Several studies on Caffeoyl-CoA O-methyltransferase (CCoAOMT) from maize and alfalfa note that this enzyme, which methylates both caffeoyl-CoA to feruloyl-CoA and this compound to sinapoyl-CoA, plays a role in the synthesis of feruloylated polysaccharides. proteopedia.orgebi.ac.ukuniprot.orgpax-db.org This suggests that by regulating the pool of O-methylated CoA esters, these enzymes indirectly influence the extent of polysaccharide feruloylation. The expression of CCoAOMT and its activity are linked to the reinforcement of the plant cell wall, partly through the synthesis of these ferulic acid polymers. proteopedia.orgebi.ac.uk

Table 2: Enzyme Activities with this compound and Related Substrates

| Enzyme | Organism | Preferred Substrate(s) | Activity with this compound | Source |

| 4CL1 | Arabidopsis | p-coumaric, caffeic, ferulic, 5-hydroxyferulic acids | N/A (produces it) | nih.govusda.gov |

| 4CL5 | Arabidopsis | 5-hydroxyferulic acid, caffeic acid | N/A (produces it) | nih.govusda.gov |

| CCoAOMT | Zinnia | Caffeoyl-CoA, this compound | Efficiently methylated | nih.gov |

| CCoAOMT | Tobacco | Caffeoyl-CoA | Weak but significant activity | nih.gov |

| CCoAOMT | Alfalfa | Caffeoyl-CoA, this compound | Methylated to sinapoyl-CoA | proteopedia.orgebi.ac.uk |

Genetic and Molecular Regulation of 5 Hydroxyferuloyl Coa Metabolism

Identification and Characterization of Gene Families Encoding Relevant Enzymes

The metabolism of 5-hydroxyferuloyl-CoA is orchestrated by several key enzyme families that catalyze its formation and subsequent conversion. These enzymes are part of the broader phenylpropanoid pathway, and their activities are crucial for directing metabolic flux towards the synthesis of specific lignin (B12514952) monomers.

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This is a pivotal enzyme family in the metabolic fate of this compound. CCoAOMTs catalyze the methylation of the 5-hydroxyl group on the aromatic ring. Specifically, CCoAOMT converts caffeoyl-CoA to feruloyl-CoA and, importantly, this compound to sinapoyl-CoA. researchgate.netresearchgate.net This latter reaction is a key step in the pathway leading to S-lignin. researchgate.net Studies in various plants, including parsley, Zinnia, tobacco, and poplar, have characterized CCoAOMT genes. researchgate.netresearchgate.netebi.ac.uknih.gov For instance, three distinct classes of CCoAOMT have been identified in tobacco, showing different expression levels during stem development, which correlates with the synthesis of guaiacyl lignin units. researchgate.netebi.ac.uknih.gov In loblolly pine, a novel multifunctional O-methyltransferase (AEOMT) was identified that can methylate both caffeoyl-CoA and this compound, suggesting its role in a dual methylation pathway for lignin biosynthesis. pnas.org The catalytic efficiency of these enzymes can vary; for example, recombinant CCoAOMT from loblolly pine showed a 3.2 times higher efficiency for methylating caffeoyl-CoA over this compound. researchgate.net

Cinnamoyl-CoA Reductase (CCR): The CCR enzyme family is responsible for the first committed step in the monolignol-specific branch of the pathway. CCRs catalyze the reduction of hydroxycinnamoyl-CoA esters, including p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and this compound, into their corresponding aldehydes. biologists.comscispace.comnih.gov The subsequent reduction of these aldehydes by cinnamyl alcohol dehydrogenase (CAD) yields the monolignols. biologists.comscispace.com CCR gene families have been identified in numerous plant species, such as Arabidopsis, poplar, rice, and pear. biologists.comscispace.commdpi.comcdnsciencepub.com The substrate specificity of CCR isoforms can vary, influencing the type of lignin monomer produced. nih.govmdpi.com

4-Coumarate:CoA Ligase (4CL): This enzyme family activates hydroxycinnamic acids by ligating them to coenzyme A. frontiersin.org While the primary substrates are p-coumaric, caffeic, and ferulic acids, certain 4CL isoforms can also utilize 5-hydroxyferulic acid to produce this compound. frontiersin.orgusda.govpsu.edu In Arabidopsis, a comprehensive analysis of the 14 putative 4CL genes revealed that only four encode catalytically active enzymes. ebi.ac.uk Of these, At4CL1 and At4CL5 were found to most effectively use 5-hydroxyferulic acid as a substrate, while At4CL5 was also the only isoform capable of ligating sinapic acid, although its preferred substrates were 5-hydroxyferulic and caffeic acids. usda.gov This suggests that the formation of S-lignin primarily proceeds through the methylation of this compound rather than the direct ligation of sinapic acid. usda.gov

Caffeic acid O-methyltransferase (COMT): Traditionally, COMTs were thought to act on free hydroxycinnamic acids, such as caffeic acid and 5-hydroxyferulic acid. nih.govnih.govnih.gov However, accumulating evidence shows that some COMTs can also efficiently methylate hydroxycinnamoyl-CoA esters. ebi.ac.uknih.gov A wheat COMT (TaCM) exhibited strong activity towards both caffeoyl-CoA and this compound. ebi.ac.uk Similarly, tobacco COMTs were found to methylate hydroxycinnamoyl-CoA esters, with COMT I also acting on 5-hydroxyconiferyl alcohol, suggesting it may operate at multiple levels (free acid, CoA ester, or alcohol) to synthesize syringyl units. nih.gov

Table 1: Key Enzyme Families in this compound Metabolism

| Enzyme Family | Abbreviation | Key Reaction Involving this compound or its Precursor | Plant Examples |

|---|---|---|---|

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates this compound to Sinapoyl-CoA | Tobacco, Poplar, Zinnia, Loblolly Pine |

| Cinnamoyl-CoA Reductase | CCR | Reduces this compound to 5-hydroxyconiferaldehyde (B1237348) | Pear, Kenaf, Arabidopsis, Poplar |

| 4-Coumarate:CoA Ligase | 4CL | Converts 5-hydroxyferulic acid to this compound | Arabidopsis |

| Caffeic acid O-methyltransferase | COMT | Can methylate this compound to Sinapoyl-CoA | Wheat, Tobacco, Alfalfa |

Transcriptional Regulation of Biosynthetic Genes (e.g., MYB Transcription Factors)

The expression of genes encoding the enzymes of the phenylpropanoid pathway is tightly controlled by a network of transcription factors (TFs), with the R2R3-MYB family playing a predominant role. nih.govnih.govmdpi.com These TFs can act as either activators or repressors, binding to specific cis-regulatory elements in the promoter regions of their target genes to fine-tune the biosynthesis of lignin and other related compounds. mdpi.com

MYB Activators: In Arabidopsis, MYB58 and MYB63 are well-characterized transcriptional activators that specifically regulate the lignin biosynthetic pathway. mdpi.com They have been shown to bind to AC elements in the promoters of lignin genes, including 4CL, CCoAOMT, CCR, and CAD, thereby activating their expression and promoting lignin deposition. mdpi.com

MYB Repressors: A distinct subgroup of R2R3-MYB proteins acts to suppress the phenylpropanoid pathway. In Arabidopsis, AtMYB4, AtMYB3, AtMYB7, and AtMYB32 function as repressors. mdpi.comresearchgate.net AtMYB4, for instance, represses the expression of cinnamate-4-hydroxylase (C4H), a key early gene in the pathway, which can lead to reduced lignin levels. researchgate.net The overexpression of a dominant repressor version of AtMYB4 leads to enhanced levels of sinapate esters, suggesting it represses their conversion into lignin. researchgate.net

Other Transcription Factors: Besides the MYB family, other TFs like the NAC, C2H2, and C3H families are also involved in regulating the pathway. frontiersin.orgmdpi.com A transcriptional regulatory network analysis in rubber tree reaction wood revealed that MYB, C2H2, and NAC families could regulate all differentially expressed genes involved in phenylpropanoid biosynthesis, including COMT, 4CL, CCoAOMT, and CAD. frontiersin.org This indicates a complex, multi-layered transcriptional control system.

Table 2: Transcriptional Regulators of Genes in this compound Metabolism

| Transcription Factor | Family | Function | Target Gene(s) | Plant Species |

|---|---|---|---|---|

| MYB58, MYB63 | R2R3-MYB | Activator | 4CL, CCoAOMT, CCR, CAD |

Arabidopsis |

| AtMYB4 | R2R3-MYB | Repressor | C4H and other lignin pathway genes |

Arabidopsis |

| MYB99 | R2R3-MYB | Activator | Phenylpropanoid pathway genes (for pollen coat) | Arabidopsis |

| NAC, C2H2 | NAC, C2H2 | Regulator | COMT, 4CL, CCoAOMT, CAD |

Rubber Tree |

Developmental and Organ-Specific Expression Profiles of Key Enzymes

The biosynthesis of lignin and its monomeric composition are subject to strict developmental and spatial control, which is reflected in the expression patterns of the enzymes involved in this compound metabolism.

In alfalfa (Medicago sativa), the activities of both COMT and CCoAOMT increase in stems from the first to the sixth internode, which precedes the main phase of lignin deposition. nih.govnih.govresearchgate.net Transcripts for both enzymes are primarily found in the vascular tissue of the stems. nih.govnih.govresearchgate.net While alfalfa CCoAOMT expressed in E. coli can methylate this compound, very little enzymatic activity with this substrate is found in the stem internodes themselves, where activity against 5-hydroxyferulic acid increases with maturity. nih.govnih.gov

Studies using Zinnia elegans cell cultures that differentiate into tracheary elements (TEs) provide a powerful model for xylogenesis. In this system, the expression of the CCoAOMT gene is markedly induced during TE differentiation. sci-hub.st Tissue print hybridization showed that CCoAOMT expression is temporally and spatially associated with lignifying tissues, such as the xylem and phloem fibers in Zinnia organs. ebi.ac.uksci-hub.st Notably, CCoAOMT activity, including the methylation of this compound, increases significantly during lignification, whereas COMT activity does not, suggesting CCoAOMT plays the dominant role in this process. sci-hub.st

In trees like loblolly pine (Pinus taeda), CCoAOMT expression is specific to the secondary xylem, as demonstrated by RNA blot, western blot, and enzyme assays. researchgate.net This localization underscores its critical role in the lignification of wood.

Table 3: Developmental and Organ-Specific Expression of Key Enzymes

| Enzyme | Plant Species | Organ/Tissue/Cell Type | Developmental Context | Expression/Activity Pattern |

|---|---|---|---|---|

| COMT, CCoAOMT | Alfalfa (Medicago sativa) | Stem Internodes (Vascular Tissue) | Increasing stem maturity | Activity increases with internode age |

| CCoAOMT | Zinnia elegans | Differentiating Tracheary Elements | Xylogenesis (in vitro) | Gene expression and activity markedly induced |

| CCoAOMT | Zinnia elegans | Xylem, Phloem Fibers | Lignification | Expression is temporally and spatially associated |

| CCoAOMT | Loblolly Pine (Pinus taeda) | Secondary Xylem | Wood formation | Specific expression |

Modulation of Pathways in Response to Biotic and Abiotic Stress

The phenylpropanoid pathway, including the branch involving this compound, is a key component of the plant's defense system and is highly responsive to both biotic and abiotic stresses.

Biotic Stress: Upon pathogen attack, plants often reinforce their cell walls with lignin and produce antimicrobial phenolic compounds. In tobacco, infection with tobacco mosaic virus (TMV) or treatment with fungal elicitors induces the expression of both COMT and CCoAOMT genes. ebi.ac.uknih.gov This suggests a role for these enzymes, and by extension their substrates like this compound, in synthesizing defense-related compounds. nih.gov A metabolomic study on Brassica rapa infected with the fungus Fusarium oxysporum showed an accumulation of several phenylpropanoids, including 5-hydroxyferuloyl malate (B86768), indicating a mobilization of this pathway in response to fungal infection. universiteitleiden.nl

Abiotic Stress: Environmental challenges such as drought, cold, and high salinity also modulate the lignin biosynthetic pathway. mdpi.comnih.gov In poplar, flooding stress led to the repression of genes encoding lignin biosynthesis enzymes, including CCoAOMT and COMT, indicating a significant alteration of lignification under oxygen deprivation. mdpi.com Conversely, drought stress has been shown to up-regulate the CCoAOMT gene in the roots of wild watermelon and increase CCR transcripts in maize roots, which may help the roots acclimate to drying conditions by strengthening the cell walls. mdpi.com A study on poplar subjected to low-temperature stress found that the content of lignin intermediates like caffeate and ferulic acid decreased, while L-phenylalanine (the initial precursor) increased, indicating a complex reprogramming of the pathway in response to cold. mdpi.com Lignin metabolism is induced by various environmental factors, serving as a protective barrier against pests and diseases and aiding in water management within the cells. mdpi.com

Table 4: Stress-Responsive Modulation of this compound Related Pathways

| Stress Type | Stress Factor | Plant Species | Observed Effect | Reference |

|---|---|---|---|---|

| Biotic | Tobacco Mosaic Virus (TMV) | Tobacco | Induction of COMT and CCoAOMT gene expression |

ebi.ac.uknih.gov |

| Biotic | Fusarium oxysporum (fungus) | Brassica rapa | Accumulation of 5-hydroxyferuloyl malate | universiteitleiden.nl |

| Abiotic | Drought | Wild Watermelon, Maize | Upregulation of CCoAOMT and CCR transcripts in roots |

mdpi.com |

| Abiotic | Flooding | Poplar | Repression of CCoAOMT and COMT gene expression |

mdpi.com |

| Abiotic | Cold | Poplar | Altered levels of lignin precursors (e.g., decreased caffeate, increased L-phenylalanine) | mdpi.com |

Advanced Methodologies for Research on 5 Hydroxyferuloyl Coa and Its Metabolites

Chemical Synthesis of 5-Hydroxyferuloyl-CoA and Related Standards for Research Applications

The availability of pure this compound and related compounds is fundamental for in vitro enzyme assays and as analytical standards. Chemical synthesis provides a reliable method to produce these complex molecules in sufficient quantities for research.

A common and effective strategy for synthesizing hydroxycinnamoyl-CoA esters, including this compound, involves the use of acyl N-hydroxysuccinimide (NHS) esters as activated intermediates. pnas.orgoup.com This method begins with the synthesis of the corresponding hydroxycinnamic acid, in this case, 5-hydroxyferulic acid. pnas.org The acid is then activated by forming an NHS ester, which subsequently reacts with the thiol group of coenzyme A to yield the final thioester product, this compound. pnas.orgoup.com The authenticity of the intermediate esters is typically confirmed using techniques like ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), while the final CoA esters are verified by UV spectroscopy and MS. oup.com This synthetic approach has been successfully employed to produce a variety of cinnamoyl-CoA esters for studying enzymes in the monolignol biosynthetic pathway. oup.com

For instance, in studies involving loblolly pine O-methyltransferases, this compound was synthesized alongside caffeoyl-CoA and feruloyl-CoA using this N-hydroxysuccinimide ester method. pnas.org The purity and identity of the resulting CoA esters were confirmed by UV analysis and Thin-Layer Chromatography (TLC). pnas.org Similarly, research on aspen cinnamoyl-CoA reductase (CCR) relied on the chemical synthesis of five different cinnamoyl-CoA esters, including this compound, to investigate the enzyme's catalytic properties. oup.com

Another approach involves enzymatic synthesis, which can be particularly useful for creating a library of CoA esters. A promiscuous 4-coumarate:CoA ligase (4CL) can be used to catalyze the ligation of various cinnamic acid analogues with coenzyme A. researchgate.netd-nb.info This biocatalytic method has been utilized to synthesize a range of cinnamoyl-CoA thioesters, including this compound, by reacting the corresponding acid with CoA in the presence of ATP and MgCl2. researchgate.netd-nb.info

Table 1: Methods for the Synthesis of this compound

| Method | Key Reagents/Enzymes | Confirmation Techniques | Yield | Reference |

|---|---|---|---|---|

| Chemical Synthesis via NHS ester | 5-hydroxyferulic acid, N-hydroxysuccinimide, Coenzyme A | ¹H NMR, MS, UV, TLC | Not specified in source | pnas.orgoup.com |

| Enzymatic Synthesis | 5-hydroxyferulic acid, 4-coumarate:CoA ligase (4CL), Coenzyme A, ATP | Not specified in source | Reactive | researchgate.netd-nb.info |

Chromatographic and Spectroscopic Analysis Techniques

A combination of chromatographic separation and spectroscopic detection methods is essential for the accurate identification, quantification, and structural analysis of this compound and its metabolites in complex biological samples.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is a powerful and highly sensitive technique for analyzing CoA esters. mpi-bremen.descielo.org.pe It combines the separation capabilities of HPLC with the mass-based detection of MS, allowing for both the identification and quantification of specific molecules in a mixture. mpi-bremen.de This method is particularly well-suited for the analysis of short-chain acyl-CoAs and intermediates in CoA biosynthesis. nih.gov

In the context of this compound research, HPLC-MS is used to monitor enzyme reactions and quantify products. For example, in studies of cinnamoyl-CoA reductase (CCR), HPLC-UV/MS was used to qualitatively and quantitatively analyze the reaction products when the enzyme was incubated with various substrates, including this compound. oup.com This allowed researchers to identify 5-hydroxyconiferaldehyde (B1237348) as the product of this compound reduction. oup.com The method typically involves reverse-phase chromatography, often using a C18 column, with a gradient elution of solvents like aqueous formic acid and methanol. mdpi.comfrontiersin.org The mass spectrometer, often an electrospray ionization (ESI) type, detects the compounds based on their mass-to-charge ratio (m/z), providing high specificity and sensitivity, with detection limits in the femtomole range. nih.govpsu.edu Multiple Reaction Monitoring (MRM) mode can be employed for enhanced quantification, where specific precursor-to-product ion transitions are monitored. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. nih.gov While MS provides information about molecular weight and elemental composition, NMR reveals the precise arrangement of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. libretexts.org

For the synthesis of this compound, ¹H NMR is used to confirm the structure of the intermediate acyl N-hydroxysuccinimide esters. pnas.orgoup.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, which is crucial for confirming the final structure of the synthesized CoA ester. Although direct NMR data for this compound is not extensively detailed in the provided context, the general application of NMR in characterizing related hydroxycinnamoyl-CoA derivatives is well-established. pnas.orgoup.com For instance, the ¹H NMR spectrum of a related compound, after D₂O exchange to remove hydroxyl proton signals, can help in resolving complex spin systems. ufrgs.br

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress and confirming the formation of products in enzymatic assays. researchgate.netcreative-enzymes.comsigmaaldrich.com It separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) or cellulose) and a mobile phase. sigmaaldrich.com

In the study of enzymes involved in lignin (B12514952) biosynthesis, TLC has been used to identify the methylated products of reactions involving hydroxycinnamoyl-CoA esters. pnas.org For example, when studying an O-methyltransferase from loblolly pine, the products of reactions with caffeoyl-CoA and this compound were confirmed by TLC. pnas.org The CoA esters were spotted on a cellulose (B213188) plate and developed using a solvent system such as n-butanol/glacial acetic acid/water (5:2:3). pnas.org The resulting spots, visualized under UV light or with staining reagents, are compared to authentic standards to confirm their identity. The retention factor (Rf) value is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For instance, on a cellulose plate with the aforementioned solvent system, this compound was reported to have an Rf value of 0.28. pnas.org

Table 2: Rf Values of Related Hydroxycinnamoyl-CoA Esters on Cellulose TLC

| Compound | Solvent System | Rf Value | Reference |

|---|---|---|---|

| Caffeoyl-CoA | n-butanol/glacial acetic acid/water (5:2:3) | 0.39 | pnas.org |

| Feruloyl-CoA | n-butanol/glacial acetic acid/water (5:2:3) | 0.53 | pnas.org |

| This compound | n-butanol/glacial acetic acid/water (5:2:3) | 0.28 | pnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics Profiling

Biochemical Characterization of Recombinant Enzymes

Understanding the function of enzymes that metabolize this compound requires producing them in a pure, active form. This is typically achieved by expressing the corresponding genes in a heterologous host system and then purifying the resulting recombinant protein.

The heterologous expression of plant genes in microbial systems like Escherichia coli or yeast (Pichia pastoris or Saccharomyces cerevisiae) is a common strategy for obtaining large quantities of active enzymes for biochemical studies. pnas.orgnih.gov The cDNA encoding the target enzyme is cloned into an expression vector, which is then introduced into the host organism. nih.govnih.gov

For enzymes involved in the phenylpropanoid pathway, E. coli is a frequently used expression host. nih.govusda.govresearchgate.net To facilitate purification, the recombinant proteins are often expressed as fusion proteins with an affinity tag, such as a polyhistidine-tag (His-tag) or a glutathione (B108866) S-transferase (GST) tag. nih.govnih.gov This tag allows for efficient purification from the host cell lysate using affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins or glutathione-agarose chromatography for GST-tagged proteins. nih.govwur.nl

For example, tobacco O-methyltransferases involved in phenylpropanoid metabolism were expressed in E. coli as GST-fusion proteins and purified using an agarose-glutathione matrix. nih.gov Similarly, a loblolly pine CCoAOMT was expressed in E. coli for biochemical characterization. researchgate.net In some cases, yeast, such as Pichia pastoris, is used as the expression host, as was done for an O-methyltransferase from loblolly pine, to ensure proper protein folding and post-translational modifications that might be necessary for activity. pnas.org The purification process typically involves cell lysis, followed by one or more chromatography steps to isolate the protein of interest to a high degree of homogeneity. nih.govwur.nl

Steady-State Kinetics and Enzyme Activity Assays

Steady-state kinetics and enzyme activity assays are fundamental techniques for characterizing the enzymes involved in the biosynthesis and metabolism of this compound. nih.gov These methods allow researchers to determine key kinetic parameters such as the Michaelis constant (Kₘ), maximal velocity (Vₘₐₓ), and catalytic efficiency (k꜀ₐₜ/Kₘ), which are crucial for understanding enzyme function, substrate preference, and reaction mechanisms under conditions where the concentration of the enzyme-substrate complex remains relatively constant. lsuhsc.edumdpi.comlibretexts.org

Enzyme activity is typically measured by monitoring the rate of substrate consumption or product formation over time using techniques like spectrophotometry or chromatography. lsuhsc.edu For enzymes that utilize this compound, assays often involve incubating the recombinant enzyme with the substrate and any necessary co-substrates, such as the methyl donor S-adenosyl-L-methionine (SAM) for methyltransferases. nih.gov

Key enzymes in the phenylpropanoid pathway that interact with this compound or its derivatives have been characterized using these methods:

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of both caffeoyl-CoA to feruloyl-CoA and this compound to sinapoyl-CoA. uniprot.orguniprot.org Kinetic studies on CCoAOMT from various plant species have revealed differing substrate specificities. For instance, in vitro analysis of alfalfa CCoAOMT showed a kinetic preference for caffeoyl-CoA over this compound. nih.gov This preference can act as a metabolic control point, directing flux towards the synthesis of guaiacyl (G) lignin precursors. researchgate.net Conversely, some studies have reported that CCoAOMT from sorghum does not use this compound as a substrate at all, highlighting species-specific variations in the lignin biosynthesis pathway. rcsb.org Kinetic analysis of parsley CCoAOMT revealed an Ordered Bi Bi mechanism, where caffeoyl-CoA binds before SAM, and the product feruloyl-CoA is released last. researchgate.net

Caffeic Acid O-methyltransferase (COMT): While CCoAOMT acts on CoA thioesters, COMT methylates free acids, aldehydes, and alcohols. nih.gov It is involved in the methylation of caffeoyl and 5-hydroxyferuloyl moieties. mdpi.com In vitro studies have shown that COMT generally displays a preference for 5-hydroxylated substrates, making it a critical enzyme for the synthesis of syringyl (S) lignin. nih.gov Genetic downregulation of COMT activity significantly reduces the S-lignin content in plants. nih.gov

Ferulate 5-hydroxylase (F5H): This cytochrome P450-dependent monooxygenase is a key enzyme in the pathway leading to S-lignin, catalyzing the 5-hydroxylation step. While its primary substrate is often considered to be coniferaldehyde (B117026) or ferulic acid, the pathway's intermediates are closely linked. nih.gov Challenges in detecting F5H enzymatic activity in vitro have made kinetic characterization difficult, though its function is well-established through genetic studies. nih.gov

Caffeoyl Shikimate Esterase (CSE): Recent research has shown that CSEs can have broad substrate specificity. In poplar, knockout mutants accumulated various hydroxycinnamoyl-shikimates, including 5-hydroxyferuloyl shikimate, which was confirmed by in vitro enzyme kinetics. osti.gov

The kinetic parameters obtained from these assays provide quantitative data on how enzymes distinguish between different substrates, such as caffeoyl-CoA and this compound, thereby controlling the flow of metabolites through the complex grid of phenylpropanoid biosynthesis.

Table 1: Selected Enzyme Kinetic Findings for Phenylpropanoid Pathway Enzymes

| Enzyme | Organism | Substrate(s) | Key Kinetic Finding | Citation |

|---|---|---|---|---|

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Alfalfa (Medicago sativa) | Caffeoyl-CoA, this compound | Exhibits an in vitro kinetic preference for caffeoyl-CoA over this compound. | nih.gov |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Sorghum (Sorghum bicolor) | Caffeoyl-CoA, this compound | This compound was not a substrate for the sorghum enzyme. | rcsb.org |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Parsley (Petroselinum crispum) | Caffeoyl-CoA, S-adenosyl-L-methionine | Follows an Ordered Bi Bi catalytic mechanism. | researchgate.net |

| Caffeic Acid O-methyltransferase (COMT) | General (various plants) | Caffeoyl and 5-hydroxyferuloyl compounds (acids, aldehydes, alcohols) | Shows a preference for 5-hydroxylated substrates, crucial for syringyl lignin synthesis. | nih.gov |

| Caffeoyl Shikimate Esterase (CSE) | Poplar (Populus sp.) | Hydroxycinnamoyl-shikimates | Demonstrates broad substrate specificity, including activity towards 5-hydroxyferuloyl shikimate. | osti.gov |

Biophysical Techniques for Binding Mechanisms (e.g., Isothermal Titration Calorimetry)

To complement kinetic data, biophysical techniques are employed to directly probe the molecular interactions between enzymes and their substrates. Isothermal titration calorimetry (ITC) is a powerful method used to study the thermodynamics of binding events in solution. nih.gov By directly measuring the heat released or absorbed during the binding of a ligand (e.g., this compound) to a macromolecule (e.g., an enzyme), ITC can determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govceitec.cz

The experimental setup involves titrating a solution of the ligand into a cell containing the macromolecule and measuring the minute temperature changes that occur upon binding. malvernpanalytical.com This provides a complete thermodynamic profile of the binding process, offering insights into the forces driving the interaction.

In the context of this compound metabolism, ITC has been instrumental in elucidating the binding mechanisms of key enzymes:

Sequential Binding in CCoAOMT: Studies on CCoAOMT from sorghum utilized ITC to investigate its binding mechanism. The data revealed a sequential binding order where the co-substrate, S-adenosyl-L-methionine (SAM), must bind to the enzyme before the phenylpropanoid substrate, caffeoyl-CoA, can bind. rcsb.org This type of ordered mechanism is a critical regulatory feature of the enzyme's function.

Substrate Specificity and Binding: Although sorghum CCoAOMT did not show binding or activity with this compound, ITC was crucial in establishing the binding parameters for its preferred substrate, caffeoyl-CoA. rcsb.org The technique can also be used in a competitive binding mode to measure the affinity of very weak or very strong interactions. ceitec.cz

Probing Active Site Residues: ITC, when combined with site-directed mutagenesis, becomes a powerful tool for dissecting the roles of individual amino acids in substrate binding. researchgate.net By mutating a residue in the active site and measuring the resulting change in binding thermodynamics with ITC, researchers can quantify that residue's contribution to the binding energy and specificity. This approach has been used to understand substrate binding in O-methyltransferases that act on substrates like 5-hydroxyferulic acid. researchgate.net

The thermodynamic data from ITC provides a deeper understanding of the molecular recognition process between an enzyme and this compound or related molecules, complementing the rate information gathered from steady-state kinetics. researchgate.net

Omics-Based Approaches for Pathway Discovery and Metabolic Profiling

The biosynthesis and downstream metabolism of this compound are part of a complex and interconnected metabolic network. "Omics"-based approaches—including transcriptomics, proteomics, and metabolomics—provide a systems-level view that is essential for discovering novel pathways, identifying new enzymes, and understanding metabolic regulation. nih.govrsc.orgosti.gov These high-throughput technologies allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, offering a comprehensive snapshot of the cell's molecular state. researchgate.net

Metabolic Profiling (Metabolomics): This is the large-scale study of small molecules, or metabolites, within a biological system. Using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), researchers can identify and quantify hundreds of metabolites in a sample. researchgate.netacs.org Metabolomic studies have been crucial in identifying and tracking metabolites of this compound. For example, metabolomic profiling of Brassica rapa leaves under fungal attack revealed a significant accumulation of 5-hydroxyferuloyl malate (B86768) as part of the plant's defense response. universiteitleiden.nluniversiteitleiden.nl This demonstrates the role of 5-hydroxyferuloyl derivatives in biotic stress responses.

Pathway Discovery through Integrated Omics: The true power of omics lies in the integration of multiple data types. nih.gov By correlating transcriptomics data (gene expression levels) with metabolomics data (metabolite abundance) across different conditions, tissues, or genetic backgrounds, researchers can build strong hypotheses about gene function. rsc.org For instance, if the expression of a specific O-methyltransferase gene consistently correlates with the abundance of sinapoyl-CoA, while the precursor this compound decreases, it provides strong evidence that the gene encodes an enzyme responsible for that conversion. This approach has been successfully used to identify new genes and enzymes in plant secondary metabolism. researchgate.netresearchgate.net

Case Study: CRISPR Editing and Omics in Poplar: A study using CRISPR-Cas9 to knock out the CAFFEOYL SHIKIMATE ESTERASE (CSE) genes in poplar provides an excellent example of the power of an integrated omics approach. Phenolic profiling (a targeted form of metabolomics) of the cse double mutants revealed a massive metabolic shift, including the significant accumulation of 5-hydroxyferuloyl shikimate. osti.gov This finding, which was not predicted by the classical lignin pathway models, suggests an alternative route within phenylpropanoid metabolism and confirmed the broad substrate specificity of the CSE enzyme. osti.gov Transcriptional and metabolic profiling of poplar under stress conditions has also helped identify key regulators and intermediates in the lignin pathway, including those related to 5-hydroxyferuloyl moieties. mdpi.com

By combining these omics strategies, scientists can move beyond studying single enzymes and reactions to mapping and understanding the entire metabolic network in which this compound operates. This holistic view is critical for efforts in metabolic engineering aimed at modifying plant cell walls for biofuels or improving crop resilience. researchgate.net

Metabolic Engineering and Biotechnological Applications

Strategies for Manipulating 5-Hydroxyferuloyl-CoA Pathway Flux

Metabolic engineering efforts to control the flow of metabolites through the this compound pathway are diverse and sophisticated. A primary strategy involves the overexpression or suppression of genes encoding key enzymes to redirect metabolic flux. nih.gov For instance, the enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT) plays a crucial role by converting both caffeoyl-CoA to feruloyl-CoA and this compound to sinapoyl-CoA. tennessee.educore.ac.uk Modifying the expression of CCoAOMT can therefore significantly alter the production of downstream lignin (B12514952) precursors. tennessee.edu

Another approach is the introduction of heterologous genes, those from other organisms, to create novel metabolic shunts. frontiersin.orgfrontiersin.org For example, introducing a bacterial enoyl-CoA hydratase/lyase has been shown to divert phenylpropanoid pathway intermediates, including those derived from this compound, to produce alternative compounds. researchgate.net Furthermore, metabolic control analysis (MCA) is a powerful tool used to quantitatively determine which enzymes exert the most control over the flux of the pathway, allowing for more targeted and effective genetic modifications. nih.gov

Strategies to manipulate the flux of the this compound pathway also include:

Increasing Precursor Supply: Enhancing the production of upstream precursors to the this compound pathway can drive increased flux towards desired end-products. nih.gov

Inhibiting Competing Pathways: By down-regulating or knocking out genes in pathways that compete for the same substrates as the this compound pathway, metabolic flux can be channeled towards the desired products. nih.gov

Genetic Modification of Lignin Content and Composition in Plants

Lignin, a complex polymer derived from phenylpropanoid precursors including this compound, is a major component of plant cell walls that provides structural integrity. However, its presence can be a significant hurdle in industrial processes such as biofuel production. frontiersin.orgfrontiersin.org

Enhancing Biomass Digestibility for Biofuel Production

A primary goal of lignin modification is to improve the enzymatic digestibility of plant biomass for the production of biofuels. frontiersin.orgfrontiersin.org Lignin physically hinders the access of cellulase (B1617823) enzymes to cellulose (B213188), the primary substrate for fermentation into ethanol (B145695). msu.edu By genetically engineering plants to have reduced lignin content or altered lignin composition, the efficiency of this conversion process can be significantly enhanced. tennessee.edujustagriculture.in

Down-regulation of key enzymes in the lignin biosynthetic pathway, such as hydroxycinnamate-CoA/5-hydroxyferuloyl-CoA-ligase (4CL), has been shown to decrease lignin content and subsequently increase the yield of fermentable sugars. msu.edujustagriculture.in For example, transgenic Populus tremuloides with reduced 4CL activity exhibited a 45% decrease in lignin content and a 15% increase in cellulose. msu.edu Similarly, modifying the expression of CCoAOMT in poplar led to a reduction in lignin and an altered composition that improved saccharification efficiency. tennessee.edu

| Genetic Modification | Plant Species | Effect on Lignin | Impact on Biomass Digestibility |

| Down-regulation of 4CL | Populus tremuloides | 45% decrease in content | 15% increase in cellulose |

| Down-regulation of CCoAOMT | Poplar | Reduced content, altered composition | Increased saccharification efficiency |

| Down-regulation of COMT | Switchgrass | 11.4-13.4% reduction in content | Increased ethanol yield |

Engineering for the Production of High-Value Specialized Metabolites

The this compound pathway is a gateway to a vast array of specialized metabolites with applications in pharmaceuticals, nutraceuticals, and other industries. nih.gov Metabolic engineering strategies can be employed to divert metabolic flux away from lignin and towards the production of these valuable compounds.

For example, by overexpressing the gene for feruloyl-CoA 6′-hydroxylase 1 (F6′H1), which converts feruloyl-CoA to 6′-hydroxyferuloyl-CoA, the precursor to the coumarin (B35378) scopoletin, researchers have successfully increased the production of this high-value metabolite in plants. frontiersin.orgfrontiersin.org Similarly, the introduction of genes from other species can lead to the synthesis of novel compounds. The expression of curcumin (B1669340) biosynthetic genes from turmeric in Arabidopsis has demonstrated the potential to produce curcuminoids from feruloyl-CoA. frontiersin.orgfrontiersin.org

Challenges and Future Perspectives in Plant Metabolic Engineering for Industrial Traits

Despite the significant progress in plant metabolic engineering, several challenges remain. A comprehensive understanding of the intricate metabolic networks and their regulatory mechanisms is often lacking, which can lead to unpredictable outcomes. nih.govnsf.gov The availability of substrates in the correct subcellular location and at sufficient levels can be a major limiting factor for the efficiency of engineered pathways. nsf.gov Furthermore, the introduced genetic modifications can sometimes have unintended and detrimental effects on plant growth and development. nsf.gov

Future research will likely focus on several key areas to overcome these challenges:

Systems Biology Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic view of plant metabolism, enabling more precise and predictable engineering strategies. researchgate.net

Synthetic Biology Tools: The development of advanced synthetic biology tools, such as CRISPR/Cas9 for precise genome editing and the construction of multi-gene pathways, will offer greater control over metabolic engineering efforts. nih.gov

Computational Modeling: In silico modeling of metabolic pathways will aid in the design of more effective engineering strategies before they are implemented in living organisms.

Understanding Metabolic Crosstalk: Further investigation into the interactions between different metabolic pathways is crucial to avoid unintended consequences and to harness the full potential of metabolic engineering. nsf.gov

By addressing these challenges, the field of plant metabolic engineering, with a focus on key intermediates like this compound, is poised to make significant contributions to the development of sustainable industrial processes and the production of valuable bio-based products.

Comparative and Evolutionary Aspects of 5 Hydroxyferuloyl Coa Pathways

Conservation and Divergence of Biosynthetic Routes Across Plant Species

The fundamental enzymatic steps for converting phenylalanine into monolignols, the building blocks of lignin (B12514952), are generally conserved across vascular plants. bohrium.com Enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are essential for all phenylpropanoid synthesis. bohrium.com The pathways leading to guaiacyl (G) and syringyl (S) lignin units, where 5-hydroxyferuloyl-CoA plays a crucial role, also show a degree of conservation. The hydroxylation of an aromatic ring, a key step in creating the precursor to this compound, is catalyzed by cytochrome P450-dependent monooxygenases. biorxiv.org

However, significant divergence is evident in the evolution and expansion of gene families encoding these enzymes, leading to variations in lignin composition among different plant lineages. mdpi.comresearchgate.net The relative abundance of G and S lignin, often expressed as the S/G ratio, is a major point of divergence. Angiosperms (flowering plants) typically have lignin composed of both G and S units, whereas gymnosperms and ferns are characterized mainly by G-lignin. mdpi.com Monocots, a class of angiosperms, contain G and S lignin, and also p-hydroxyphenyl (H) lignin. mdpi.com

The enzyme ferulate 5-hydroxylase (F5H), or its functional equivalent coniferyl aldehyde 5-hydroxylase (CAld5H), is critical for the synthesis of S-lignin, as it introduces the 5-hydroxyl group onto the aromatic ring of a guaiacyl precursor, leading to the eventual formation of this compound or related intermediates. researchgate.netpnas.org The evolution and differential regulation of this enzyme, along with the subsequent methylation steps, are major drivers of the diversity in lignin structure observed across the plant kingdom. pnas.org Duplication events in gene families like CCoAOMT and COMT, which are involved in methylating these hydroxylated precursors, have also contributed significantly to the expansion and functional divergence of these pathways in various species. mdpi.com

Table 1: Conservation and Divergence of Lignin Biosynthesis Pathways Across Plant Groups

| Plant Group | Core Pathway Enzymes (Conservation) | Key Divergence Points | Typical Lignin Composition |

|---|---|---|---|

| Angiosperms (Dicots) | PAL, C4H, 4CL, HCT, C3'H, F5H/CAld5H, CCoAOMT, COMT, CCR, CAD | Presence of a robust pathway for S-lignin synthesis via 5-hydroxylated intermediates. pnas.org Distinct CCoAOMT and COMT enzymes for methylation. researchgate.netnih.gov | Guaiacyl (G) and Syringyl (S) units. mdpi.com |

| Angiosperms (Monocots) | PAL, C4H, 4CL, HCT, C3'H, F5H/CAld5H, CCoAOMT, COMT, CCR, CAD | Often incorporate p-hydroxyphenyl (H) units and flavonolignins (e.g., tricin). mdpi.comoup.com Gene families for enzymes like CCoAOMT can be expanded. mdpi.com | Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H) units. mdpi.com |

| Gymnosperms | PAL, C4H, 4CL, HCT, C3'H, CCR, CAD | Generally lack or have low activity of F5H, leading to a deficiency in S-lignin. nih.gov Possess multifunctional O-methyltransferases (like AEOMT) instead of distinct COMT and CCoAOMT. researchgate.netnih.gov | Predominantly Guaiacyl (G) units, with trace amounts of H-lignin. mdpi.comnih.gov |

| Ferns | Core phenylpropanoid enzymes present. | Lignin composition is primarily G-type, similar to gymnosperms. mdpi.com | Mainly Guaiacyl (G) units. mdpi.com |

Distinct Methylation Pathways in Angiosperms Versus Gymnosperms

A fundamental evolutionary divergence in the lignin biosynthetic pathway lies in the methylation of hydroxylated precursors, the step that directly follows the formation of intermediates like caffeoyl-CoA and this compound. This distinction is most pronounced between angiosperms and gymnosperms. researchgate.netnih.gov

In angiosperms, two structurally and functionally distinct classes of O-methyltransferases (OMTs) are responsible for these methylation events. researchgate.netnih.gov

Caffeic acid O-methyltransferase (COMT): This enzyme shows a preference for free acids, aldehydes, and alcohols as substrates rather than CoA esters. nih.gov COMT is crucial for the synthesis of S-lignin, where it methylates 5-hydroxyconiferaldehyde (B1237348) to sinapaldehyde (B192390) or 5-hydroxyferulic acid to sinapic acid. pnas.orgoup.com

This "dual methylation pathway" with two specialized enzymes allows for sophisticated regulation of the carbon flow towards either G-lignin or S-lignin. pnas.org